molecular formula C19H20N4 B3036335 2-(4-Benzylpiperazin-1-yl)quinoxaline CAS No. 339104-76-6

2-(4-Benzylpiperazin-1-yl)quinoxaline

Cat. No.: B3036335
CAS No.: 339104-76-6
M. Wt: 304.4 g/mol
InChI Key: LSZXKRKXWSDWJY-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)quinoxaline is a chemical compound that has garnered significant attention in the scientific community due to its unique structure and potential applications. This compound consists of a quinoxaline ring system substituted with a benzylpiperazine moiety. The quinoxaline ring is a fused heterocyclic system containing a benzene ring and a pyrazine ring, while the benzylpiperazine moiety adds further complexity and potential biological activity to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzylpiperazin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with benzylpiperazine. One common method involves the nucleophilic substitution reaction where a halogenated quinoxaline reacts with benzylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Benzylpiperazin-1-yl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO

Major Products Formed:

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)quinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological pathways. Additionally, its quinoxaline moiety allows it to intercalate with DNA, potentially leading to anticancer effects .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Quinazoline: Another benzodiazine with a different nitrogen arrangement.

    Phthalazine: A benzodiazine isomer with distinct properties.

    Cinnoline: Another isomer with unique chemical behavior

Uniqueness: 2-(4-Benzylpiperazin-1-yl)quinoxaline stands out due to its benzylpiperazine moiety, which imparts additional biological activity and potential therapeutic applications. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-2-6-16(7-3-1)15-22-10-12-23(13-11-22)19-14-20-17-8-4-5-9-18(17)21-19/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZXKRKXWSDWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254840
Record name 2-[4-(Phenylmethyl)-1-piperazinyl]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648972
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339104-76-6
Record name 2-[4-(Phenylmethyl)-1-piperazinyl]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339104-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Phenylmethyl)-1-piperazinyl]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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